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Tetraethyl imidodiphosphate - 2423-98-5

Tetraethyl imidodiphosphate

Catalog Number: EVT-14889825
CAS Number: 2423-98-5
Molecular Formula: C8H21NO6P2
Molecular Weight: 289.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tetraethyl imidodiphosphate is a chemical compound with the formula (EtO)2P O NH O P OEt 2(\text{EtO})_2\text{P O NH O P OEt }_2. It belongs to the class of phosphorus-nitrogen compounds and is recognized for its potential applications in biochemical research, particularly as a substrate or inhibitor in enzymatic reactions. This compound is structurally characterized by two ethyl ester groups attached to a central imidodiphosphate moiety, making it relevant in studies involving phosphate transfer mechanisms.

Source

Tetraethyl imidodiphosphate can be synthesized through various chemical methods, including the Staudinger reaction, which utilizes phosphorazidate intermediates. This method has been noted for its efficiency and higher yield compared to traditional synthesis routes . The compound can also be sourced from commercial suppliers, such as Sigma-Aldrich, which provides it with a purity level of 97% .

Classification

Tetraethyl imidodiphosphate is classified as an organophosphorus compound. It falls under the category of phosphate esters and is specifically categorized as an imidodiphosphate derivative. Its structure includes both phosphorus and nitrogen atoms, which contribute to its unique chemical properties.

Synthesis Analysis

Methods

The synthesis of tetraethyl imidodiphosphate has been explored through several methods:

  1. Staudinger Reaction: This method involves the reaction of phosphorazidates with amines to produce phosphoramides. The use of phosphorazidate intermediates allows for a more efficient synthesis route that minimizes waste and enhances yield .
  2. Traditional Phosphorylation Reactions: Earlier methods involved direct phosphorylation of amines or alcohols, which often resulted in lower yields and more complex purification processes.

Technical Details

The Staudinger reaction's technical details include:

  • Reagents: Phosphorazidates, triethylamine as a base.
  • Conditions: Typically carried out under inert atmosphere conditions to prevent moisture interference.
  • Yield: The new synthesis route reportedly achieves higher purity and yield compared to traditional methods .
Molecular Structure Analysis

Structure

Tetraethyl imidodiphosphate features a complex molecular structure consisting of:

  • Two phosphorus atoms connected by a nitrogen atom.
  • Each phosphorus atom is further bonded to an ethyl ester group and an oxygen atom.

The structural formula can be represented as follows:

 EtO P O NH O P OEt \text{ EtO P O NH O P OEt }

Data

Key data points regarding the molecular structure include:

  • Molecular Weight: Approximately 269.25 g/mol.
  • Chemical Formula: C8H18N2O6P2.
  • SMILES Notation: CCOP(=O)(N)P(=O)(OCC)CC
Chemical Reactions Analysis

Reactions

Tetraethyl imidodiphosphate participates in various chemical reactions, primarily involving:

  • Phosphorylation: It can act as a phosphoryl donor in enzymatic reactions.
  • Hydrolysis: Under certain conditions, it can hydrolyze to release phosphate groups.

Technical Details

The reactivity of tetraethyl imidodiphosphate is influenced by its structure:

  • The presence of both phosphorus-nitrogen bonds allows it to participate in reactions that mimic ATP (adenosine triphosphate) behavior.
  • NMR studies have shown distinct proton environments that facilitate understanding its reactivity in biochemical contexts .
Mechanism of Action

Process

The mechanism of action for tetraethyl imidodiphosphate primarily involves its role as a substrate or inhibitor in enzymatic reactions. It mimics the structure of ATP, allowing it to interact with enzymes that utilize phosphate groups.

Data

Research indicates that tetraethyl imidodiphosphate can selectively inhibit certain kinases by competing with ATP for binding sites. This characteristic makes it valuable for probing enzyme mechanisms and understanding metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless liquid or crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may decompose upon prolonged exposure to moisture or heat.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of phosphorus atoms.

Relevant data include:

  • Melting Point: Not extensively documented but expected to vary based on purity.
  • Boiling Point: Not specified but generally decomposes before boiling.
Applications

Scientific Uses

Tetraethyl imidodiphosphate has several significant applications in scientific research:

  1. Enzymatic Studies: Used as a substrate or inhibitor for kinases and phosphatases, aiding in the understanding of phosphorylation processes.
  2. Biochemical Probes: Acts as a chemical probe for studying metabolic pathways and enzyme mechanisms due to its structural similarity to ATP.
  3. Synthesis of Nucleotides: Utilized in the synthesis of nucleotide analogs for research in molecular biology.
Enzymatic Modulation of DNA Polymerase β Activity

Mechanistic Role in Pyrophosphorolysis Equilibrium Shifts

Pyrophosphorolysis—the reverse reaction of DNA synthesis where pyrophosphate (PPi) excises the primer-terminal nucleotide to regenerate deoxynucleoside triphosphate (dNTP)—represents a critical regulatory mechanism in DNA repair fidelity. Human DNA polymerase β (pol β) exhibits intrinsically inefficient pyrophosphorolysis under physiological conditions (krev ≈ 0.03 s⁻¹), limiting its biological impact. This inefficiency stems from rate limitation by a non-chemical conformational step rather than the chemical excision event itself [1]. Recent investigations demonstrate that tetraethyl imidodiphosphate (PNP), an imido-bridged PPi analog where the bridging oxygen is replaced by -NH-, dramatically reverses this equilibrium by accelerating the reverse reaction 1000-fold (krev ≈ 30 s⁻¹) while simultaneously impeding forward synthesis [1] [3]. This bidirectional modulation offers a powerful mechanistic probe for dissecting pol β's catalytic pathway.

Substrate Analog Effects on Forward vs. Reverse Reaction Kinetics

The contrasting kinetic behavior of PPi and PNP reveals fundamental constraints governing pol β's catalytic equilibrium. Single-turnover kinetic analyses demonstrate that natural PPi binds pol β with moderate affinity (Kd ≈ 90 μM) but supports only a slow reverse reaction (0.03 s⁻¹). Crucially, substituting the primer 3′-terminal oxygen with sulfur (creating a phosphorothioate linkage) elicits no elemental effect on PPi-dependent excision. This absence of rate reduction indicates that chemistry is not rate-limiting for natural pyrophosphorolysis; instead, a physical step (e.g., enzyme conformational change or substrate positioning) governs the overall rate [1].

Conversely, PNP binding, though slightly weaker than PPi (Kd ≈ 4-fold higher), drives rapid excision (30 s⁻¹). Strikingly, introducing the 3′-terminal phosphorothioate drastically reduces the excision rate by ~30-fold under PNP conditions. This pronounced thio-elemental effect unambiguously shifts the rate-limiting step to the chemical event (P-O/P-S bond cleavage) when PNP is the substrate [1] [3]. This kinetic switch underscores PNP's ability to circumvent the natural conformational barrier, directly facilitating chemical reversal. Furthermore, forward insertion kinetics using the dNTP analog dGMPPNP (deoxyguanosine-5′-[(β,γ)-imido]triphosphate) reveal severe impairment. While dGMPPNP binding affinity increases slightly, its insertion rate plummets ~200-fold compared to natural dGTP [1]. This kinetic asymmetry—slowed insertion coupled with accelerated excision—drives the overall equilibrium constant (Keq) toward reverse pyrophosphorolysis (Keq ≈ 0.002) [3].

Table 1: Comparative Kinetic Parameters for PPi vs. PNP in Pol β Pyrophosphorolysis

ParameterPPiPNPFunctional Implication
Kd (μM)~90~360Slightly weaker binding for PNP
krev (s⁻¹)0.03301000-fold rate enhancement with PNP
3' S-Elemental EffectNone~30-foldChemistry becomes rate-limiting with PNP
dGMPPNP Insertion RateReference~200-fold ↓Severe impairment of forward reaction

Bridging Atom Substitution (O→NH) and Nucleophilicity Enhancement

The profound catalytic impact of the O→NH substitution originates from electronic and structural perturbations within the active site. Quantum Mechanics/Molecular Mechanics (QM/MM) calculations reveal that replacing the electronegative bridging oxygen (O) with an imido group (-NH-) significantly alters the charge distribution within the analog. CM5 charge analysis demonstrates that oxygen atoms within PNP carry substantially more negative charge (i.e., greater nucleophilicity) compared to those in PPi. This enhanced nucleophilicity facilitates attack on the primer terminus phosphorus during the excision reaction [3].

Furthermore, the protonation state of the imido nitrogen (-NH- vs. -N⁻-) is critical. Crystallographic evidence suggests that in catalytically relevant complexes where PNP coordinates Mg²⁺ ions, the bridging nitrogen remains unprotonated. In this tautomeric state, the electron density and orbital characteristics favor the transition state for the reverse reaction [3]. The enhanced nucleophilicity of the attacking oxygen, quantified via Fukui function analysis, directly correlates with the observed 1000-fold rate increase for PNP-dependent excision compared to PPi. This effect overcomes the inherent kinetic barrier imposed by the non-chemical step limiting natural pyrophosphorolysis, effectively "trapping" the equilibrium in a state favoring the excised products (dNTP analog + shortened DNA) [3].

Table 2: Electronic Properties of PPi vs. PNP Relevant to Nucleophilicity

PropertyPPiPNP (Unprotonated N)Catalytic Consequence
CM5 Charge on Key O (avg)-0.82 e-0.92 eIncreased nucleophilicity for PNP
Bridging Group-O--NH- / -N⁻-Unprotonated state stabilizes transition state
Fukui Function (nucleophilicity)LowerHigherFavors nucleophilic attack on primer terminus

Magnesium Ion Coordination Dynamics in Catalytic Sites

Divalent magnesium ions (Mg²⁺) are indispensable cofactors for both the forward and reverse reactions catalyzed by pol β. The enzyme employs a canonical two-metal-ion mechanism (Metaln and Metalc) for nucleotidyl transfer. Time-lapse crystallography studies capturing pol β complexed with nicked DNA and PNP reveal stable ternary complexes (pol β/DNAnicked/Mg²⁺/PNP) analogous to those formed with PPi, confirming productive binding [1] [3]. However, the altered electronic structure of PNP subtly modulates Mg²⁺ coordination geometry and dynamics.

The substitution of O with NH in the bridging position influences the inner-sphere coordination of Mg²⁺ ions to the β- and γ-phosphates. While PPi typically coordinates Mg²⁺ via its oxygen atoms, PNP's coordination involves its phosphate oxygens, with the imido nitrogen remaining unprotonated and not directly coordinating the metal ions in the catalytically active configuration. This maintains the essential bidentate coordination but alters the electrostatic environment around the metals [3]. Computational studies (QM/MM) suggest that the altered charge distribution on PNP (Section 1.1.2) impacts the Lewis acidity of the bound Mg²⁺ ions, potentially fine-tuning their ability to stabilize the developing negative charge on the leaving group (the primer 3′-oxygen) during excision. Furthermore, analysis of Mg²⁺ binding thermodynamics in nucleic acid systems indicates that inner-sphere coordination provides significantly higher binding energy (∆G ~ -3.3 kcal mol⁻¹ per contact) compared to outer-sphere interactions [6]. PNP's efficient metal coordination likely contributes to its ability to populate the active site effectively despite its slightly lower overall binding affinity than PPi.

Kinetic Parameter Analysis Under Modified Substrate Conditions

Quantitative kinetic dissection under single-turnover conditions provides rigorous parameters defining PNP's impact on the pol β reaction trajectory:

  • Reverse Reaction (Pyrophosphorolysis) Parameters:
  • PPi: krev = 0.03 s⁻¹; Kd, PPi = ~90 μM
  • PNP: krev = 30 s⁻¹; Kd, PNP = ~360 μM [1].The catalytic efficiency (krev/Kd) for PNP (0.083 μM⁻¹s⁻¹) is significantly higher than for PPi (0.00033 μM⁻¹s⁻¹), confirming PNP's superior efficacy as a substrate for excision despite weaker binding.

  • Forward Reaction (dNTP/dNMPPNP Insertion) Parameters:

  • dGTP: kpol ≈ Reference insertion rate (e.g., ~10-50 s⁻¹ depending on specific context)
  • dGMPPNP: kpol reduced ~200-fold; Kd slightly improved [1].The dramatic decrease in insertion rate with dGMPPNP highlights the critical role of the β-γ bridging atom chemistry in the forward chemical step.

  • Overall Equilibrium Constant (Keq):Direct measurement of the equilibrium between gapped DNA + dCTP and nicked DNA + PPi favors the synthetic (forward) direction under physiological conditions. However, utilizing PNP shifts the equilibrium dramatically towards the reverse reaction. Kinetic and crystallographic data converge on an estimated Keq ≈ 0.002 for the reaction:Pol β•DNAgapped•dCMPPNP ⇌ Pol β•DNAnicked•PNP [1] [3].This shift of ~3 orders of magnitude compared to natural substrates quantifies the profound thermodynamic impact of the imido modification.

Table 3: Key Kinetic and Equilibrium Constants for Pol β with Modified Substrates

Reaction & SubstrateRate Constant (k)Affinity (Kd)Equilibrium (Keq)Key Parameter Shift
Pyrophosphorolysis (PPi)krev = 0.03 s⁻¹Kd = ~90 μMFavors forward synthesisReference (Slow excision)
Pyrophosphorolysis (PNP)krev = 30 s⁻¹Kd = ~360 μMKeq ≈ 0.002 (Reverse)1000x ↑ krev; Keq ↓ ~500x
dNTP Insertion (dGTP)kpol = RefKd = RefReference (Efficient insertion)
dNTP Insertion (dGMPPNP)kpol ↓ 200xKd slightly ↑Severe impairment of insertion

Properties

CAS Number

2423-98-5

Product Name

Tetraethyl imidodiphosphate

IUPAC Name

[(diethoxyphosphorylamino)-ethoxyphosphoryl]oxyethane

Molecular Formula

C8H21NO6P2

Molecular Weight

289.20 g/mol

InChI

InChI=1S/C8H21NO6P2/c1-5-12-16(10,13-6-2)9-17(11,14-7-3)15-8-4/h5-8H2,1-4H3,(H,9,10,11)

InChI Key

UBZAYQFNNNKKKW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NP(=O)(OCC)OCC)OCC

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